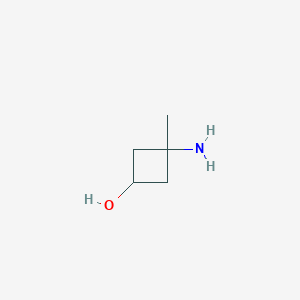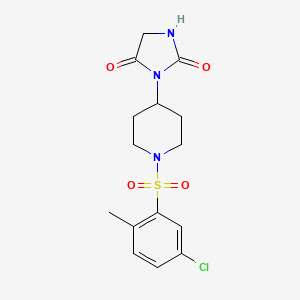
3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a sulfonyl group, a piperidine ring, and an imidazolidine-2,4-dione moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step often involves the synthesis of the piperidine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The piperidine intermediate is then reacted with a sulfonyl chloride derivative, such as 5-chloro-2-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group onto the piperidine ring.
Formation of the Imidazolidine-2,4-dione Moiety: The final step involves the cyclization of the sulfonylated piperidine with a suitable urea derivative under heating conditions to form the imidazolidine-2,4-dione structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed under controlled conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of sulfonylated piperidines and imidazolidine derivatives in various chemical reactions.
Biology
Biologically, 3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is investigated for its potential as a pharmacological agent. Its structural components suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating conditions such as inflammation, infections, or neurological disorders.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione exerts its effects involves interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The piperidine and imidazolidine moieties may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione: Unique due to its specific combination of functional groups.
5-Chloro-2-methylbenzenesulfonamide: Lacks the piperidine and imidazolidine moieties.
N-(5-Chloro-2-methylphenyl)piperidine-4-carboxamide: Contains the piperidine ring but lacks the imidazolidine-2,4-dione structure.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(5-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4S/c1-10-2-3-11(16)8-13(10)24(22,23)18-6-4-12(5-7-18)19-14(20)9-17-15(19)21/h2-3,8,12H,4-7,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAVGZDPLMMLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-amino-1-benzyl-3-ethyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2871935.png)
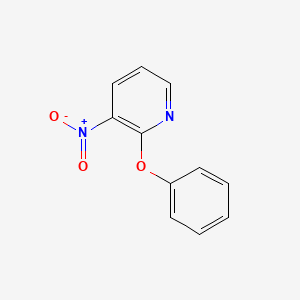
![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2871940.png)

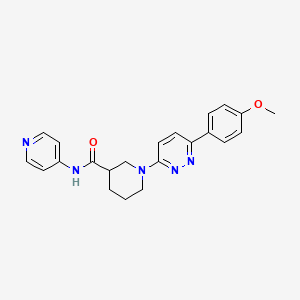
![Carbamic acid, N-[(1S)-1-methyl-2-[(2-methyl-6-nitrobenzoyl)(2-methylphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B2871945.png)
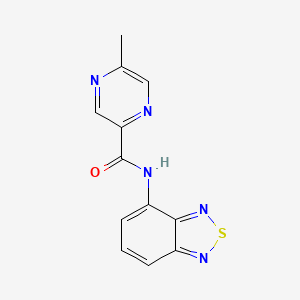
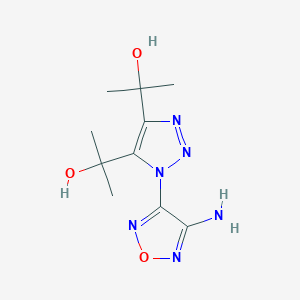
![(1R,2R)-2-[(2-methylpyridin-4-yl)oxy]cyclopentan-1-amine](/img/structure/B2871949.png)
![6-[(4-bromophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2871951.png)
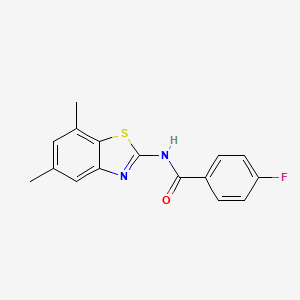
![N-[(furan-2-yl)methyl]-4-(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)butanamide](/img/structure/B2871955.png)
